molecular formula C24H22N4O3S2 B11616841 2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11616841
M. Wt: 478.6 g/mol
InChI Key: QKSOPPDEOZNTBG-UNOMPAQXSA-N
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Description

2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H22N4O3S2 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 361995-83-7) is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3S2C_{20}H_{22}N_{4}O_{3}S_{2} with a molecular weight of 430.5 g/mol. The unique structural features include a pyrido-pyrimidine core and thiazolidinone moiety, which are significant for its biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit notable antibacterial properties against various Gram-positive and Gram-negative bacteria. For example, derivatives of thiazolidinone have shown potent activity against Escherichia coli and Staphylococcus aureus with inhibition percentages reaching up to 91.66% .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaInhibition (%)MIC (mg/mL)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.460.004
2-(Allylamino) derivativeS. aureus91.660.008

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar thiazolidinone derivatives exhibited good to excellent antifungal activity against fungi such as Trichoderma viride and Aspergillus fumigatus, with minimal inhibitory concentrations (MICs) as low as 0.004 mg/mL .

Table 2: Antifungal Activity of Related Compounds

Compound NameTarget FungiInhibition (%)MIC (mg/mL)
Thiazolidinone DerivativeT. virideHigh0.004
Thiazolidinone DerivativeA. fumigatusModerate0.06

Anticancer Activity

Compounds with similar thiazolidinone structures have been reported to exhibit anticancer activity against various cancer cell lines, including HT29 adenocarcinoma cells and H460 lung cancer cells . The presence of specific substituents on the thiazolidinone ring significantly enhances their cytotoxic effects.

Case Study:
A study involving the evaluation of thiazolidinone derivatives showed that specific substitutions led to enhanced growth inhibition in cancer cell lines compared to standard chemotherapeutic agents .

Antioxidant Activity

The antioxidant potential of the compound has also been assessed using assays like the ABTS radical cation decolorization assay. Results indicated that derivatives can inhibit oxidative stress markers effectively, with some showing inhibition percentages as high as 81.8% .

Table 3: Antioxidant Activity of Related Compounds

Compound NameInhibition (%)
2-(Chlorophenyl-imino)thiazolidin-4-one81.8
Other Thiazolidinone DerivativesVaries (68.8% - 81.8%)

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within microbial and cancer cells:

  • Inhibition of Enzymatic Pathways: The thiazolidinone moiety may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Radical Scavenging: The structure allows for effective scavenging of free radicals, thereby reducing oxidative stress.

Properties

Molecular Formula

C24H22N4O3S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O3S2/c1-4-11-25-21-18(22(29)27-13-15(2)5-10-20(27)26-21)12-19-23(30)28(24(32)33-19)14-16-6-8-17(31-3)9-7-16/h4-10,12-13,25H,1,11,14H2,2-3H3/b19-12-

InChI Key

QKSOPPDEOZNTBG-UNOMPAQXSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC=C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC=C)C=C1

Origin of Product

United States

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